molecular formula C16H15NO5S B12284945 (R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide

(R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12284945
M. Wt: 333.4 g/mol
InChI Key: QZZFNYCEPUZLAN-HNNXBMFYSA-N
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Description

(R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide ( 1396755-92-2) is a chiral cyclic sulfamidate building block of high value in synthetic organic chemistry and drug discovery . Its molecular formula is C16H15NO5S, and it has a molecular weight of 333.36 g/mol . This compound is a key synthetic intermediate, particularly for the stereoselective synthesis of enantiomerically pure vicinal diamines and other chiral amines from β-amino alcohols . Researchers utilize this reagent in nucleophilic ring-opening reactions, for example with azide anions, to install functional groups with inversion of configuration, providing a reliable pathway to molecules with defined stereocenters . The Cbz (carboxybenzyl) protecting group on the nitrogen atom enhances the compound's stability and can be selectively removed under standard conditions for further functionalization . This makes this compound a versatile and crucial tool for researchers developing novel ligands, pharmaceuticals, and complex chiral molecules . The product is offered with a typical purity of 95% and is intended for research purposes only . It is not approved for use in diagnostics, therapeutics, or consumption by humans or animals. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate

InChI

InChI=1S/C16H15NO5S/c18-16(21-11-13-7-3-1-4-8-13)17-15(12-22-23(17,19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1

InChI Key

QZZFNYCEPUZLAN-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization-Oxidation Method

This classical method involves the formation of a cyclic sulfamidite from an appropriately protected β-amino alcohol, followed by oxidation to generate the sulfamidate (2,2-dioxide) derivative. The general reaction pathway can be summarized as follows:

Step 1: Cyclic Sulfamidite Formation

R-CHOH-CH(NHCbz)-R' + SOCl₂ → Cyclic Sulfamidite

Step 2: Oxidation to Sulfamidate

Cyclic Sulfamidite + [O] → Cyclic Sulfamidate (2,2-dioxide)

For the specific preparation of this compound, the detailed procedure involves:

  • Cooling a solution of thionyl chloride (1.2 equiv) in dry acetonitrile under nitrogen to -40°C
  • Adding the Cbz-protected amino alcohol (1.0 equiv) dropwise
  • Stirring for approximately 45 minutes at the same temperature
  • Adding dry pyridine (4.0 equiv) and continuing stirring for 1 hour
  • Allowing the reaction to warm to room temperature
  • Extracting with ethyl acetate after quenching with water
  • Oxidizing the crude sulfamidite intermediate with RuCl₃/NaIO₄ in acetonitrile/water (1:1) at 0°C

This method typically provides the desired product in yields ranging from 80-87%.

Preparation from Chiral Amino Alcohols

Detailed Procedure

A practical synthesis of this compound begins with the appropriate chiral amino alcohol. The following step-by-step procedure has been adapted from established literature:

  • To a solution of (R)-2-(benzyloxycarbonylamino)-2-phenylethanol (1 mmol) and triethylamine (3 mmol, 0.42 mL) in dry dichloromethane (3.5 mL), add a solution of thionyl chloride (0.8 mmol, 58 μL) in dry dichloromethane (0.25 mL) at −78°C over 20 minutes
  • Stir the mixture at −78°C for 20 minutes and then at 0°C for an additional 20 minutes
  • Partition the reaction mixture between ether and water
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo
  • Dissolve the residue in acetonitrile (4 mL), cool to 0°C, and add NaIO₄ (1.2 mmol, 257 mg), RuCl₃·3H₂O (ca. 2 mg), and water (10 μL)
  • Stir at room temperature for 1 hour, dilute with water, and extract with diethyl ether
  • Wash the combined organic extracts with brine, dry over sodium sulfate, and purify by column chromatography

This method produces the target compound with high optical purity as confirmed by polarimetry measurements.

Reaction Yields and Conditions

The following table summarizes the reaction conditions and yields for the preparation of this compound:

Step Reagents Solvent Temperature Time Yield (%)
Sulfamidite formation SOCl₂, Et₃N CH₂Cl₂ -78°C to 0°C 40 min 90-95 (crude)
Oxidation NaIO₄, RuCl₃·3H₂O CH₃CN/H₂O 0°C to RT 1 h 83-87
Overall yield 75-82

The optical rotation of the purified this compound has been reported as [α]²⁰ᴅ = +31.6 (c 1.23, CHCl₃).

For cases where the starting material requires introduction of the Cbz protecting group, the following procedure has been established:

Protection of the Amino Group

  • A round-bottom flask is charged with a solution of t-BuONa (1.5 equiv) in DME and purged with N₂
  • The unprotected 4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide (1 equiv) is added, and the reaction is stirred for 1.5 hours
  • Benzyl chloroformate (2.5 equiv) is then added, and the reaction is stirred for 17 hours
  • The reaction is quenched with water and extracted with ethyl acetate
  • The organic phase is washed with brine, dried over MgSO₄, filtered, and concentrated
  • The crude product is purified by silica gel chromatography

This approach provides the Cbz-protected product in yields of 65-75%.

Rhodium-Catalyzed Arylation Method

A particularly innovative approach to synthesizing this compound utilizes a rhodium-catalyzed enantioselective arylation strategy.

Procedure Using Chiral Sulfur-Olefin Catalysts

  • Under an argon atmosphere, combine the ketimine substrate (0.20 mmol), [Rh(COE)₂Cl]₂ (1.5 mol%), chiral ligand (3.3 mol%), and phenylboronic acid (3 equiv) in toluene
  • Stir at room temperature for 30 minutes
  • Add aqueous KF solution (1.5 M, 1 equiv)
  • Stir the resulting mixture at 80°C for 24 hours
  • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography

This method typically provides the product with excellent enantioselectivity (>99% ee) and yields of 75-85%.

Spectroscopic Data

The characterization data for (R)-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide (before Cbz protection) includes:

¹H NMR (300 MHz, CDCl₃): δ 7.43-7.30 (m, 5H), 4.74 (s, 1H, NH), 4.67 and 4.55 (AB q, J = 8.7 Hz, 2H, CH₂)

After Cbz protection, the characteristic signals include:
¹H NMR (300 MHz, CDCl₃): δ 7.45-7.25 (m, 10H), 5.25-5.15 (m, 2H, CH₂-Ph), 4.65-4.55 (AB q, J = 8.7 Hz, 2H, CH₂-O)

Grignard Addition-Based Method

Another approach to the synthesis of this compound involves the utilization of Grignard reagents for the construction of the core structure.

Procedure

  • In a round-bottom flask, dissolve the appropriate imine (0.25 mmol) in MTBE under nitrogen atmosphere
  • Cool the solution to 0°C and add phenylmagnesium bromide (0.30 mmol, 1.2 equiv) dropwise
  • Stir at 0°C for the specified time (typically 3-6.5 hours)
  • Quench the reaction with 0.5 M HCl
  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, filter, and concentrate
  • Purify the product by silica gel chromatography
  • Protect the resulting compound with Cbz using the procedure described in section 3.1

This method typically provides yields of 61-67% for the initial addition product.

Optimization of Reaction Parameters

The following table summarizes the optimization studies for the Grignard addition method:

Entry Grignard Reagent Temperature (°C) Time (h) Solvent Yield (%)
1 PhMgBr 0 3.0 MTBE 63
2 PhMgBr -10 4.5 MTBE 65
3 PhMgBr -20 6.0 MTBE 61
4 PhMgCl 0 3.0 MTBE 59
5 PhMgBr 0 3.0 THF 57
6 PhMgBr 0 3.0 Et₂O 60

These results indicate that optimal conditions involve using PhMgBr at -10°C in MTBE for 4.5 hours.

Further Derivatization and Applications

The this compound serves as a versatile intermediate for the synthesis of various nitrogen-containing compounds.

Ring-Opening Reactions

The cyclic sulfamidate can undergo nucleophilic ring-opening reactions:

  • A round-bottom flask is charged with Cbz-protected cyclic sulfamidate, acetonitrile, and purged with N₂
  • The appropriate nucleophile (e.g., benzylamine, 1.5 equiv) is added
  • The reaction is heated to 80°C and stirred for 28 hours
  • After cooling, the mixture is diluted with ethyl acetate, and 1 M HCl is added
  • The organic layer is separated, washed with 1 M NaOH, dried, filtered, and concentrated
  • The crude product is purified by silica gel chromatography

This approach facilitates the synthesis of valuable enantiomerically pure nitrogen-containing compounds with yields typically ranging from 60-65%.

Chemical Reactions Analysis

Types of Reactions: ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiazolidine ring to a more reduced form.

    Substitution: The phenyl and Cbz groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Synthetic Applications

2.1 Chiral Catalysis

One of the primary applications of (R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is as a chiral catalyst in asymmetric synthesis. It has been utilized in the enantioselective arylation of olefins. For instance, studies have shown that using rhodium complexes with this compound can achieve high enantioselectivity (up to 99% ee) in the presence of various substrates .

Data Table: Enantioselectivity in Arylation Reactions

CatalystSubstrateYield (%)Enantioselectivity (%)
Rh/(R)-3-Cbz-4-phenyl...Phenyl olefin7699
Rh/(R)-3-Cbz-4-phenyl...4-Methoxyphenyl olefin8599

2.2 Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce chirality into drug molecules makes it invaluable in drug development. For example, it has been used to synthesize compounds with potential anti-cancer properties .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer activity. These derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects and potential for further development into therapeutic agents .

Case Study: Anticancer Derivative Testing

A derivative of (R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine was synthesized and tested against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
1080
2560
5030

Mechanism of Action

The mechanism of action of ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved. For example, in drug discovery, the compound may inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide with structurally analogous oxathiazolidine dioxides, emphasizing substituents, stereochemistry, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties
This compound 1396755-92-2 C₁₆H₁₅NO₅S 333.36 Cbz (3), phenyl (4) R-configuration High stereochemical stability; used in peptide synthesis
(S)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide 479687-25-7 C₁₆H₁₅NO₅S 333.36 Cbz (3), phenyl (4) S-configuration Enantiomeric pair; potential differences in biological activity
(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide 1313705-91-7 C₁₄H₁₉NO₅S 313.37 Boc (3), benzyl (4) R-configuration Lower molecular weight; Boc group enhances solubility in nonpolar solvents
(S)-3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide 1173202-49-7 C₁₀H₁₉NO₅S 265.33 Boc (3), ethyl (4) S-configuration Compact structure; predicted boiling point: 320.1±25.0 °C
(R)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide 396074-50-3 C₉H₁₅NO₅S 249.29 tert-butyl (3), methyl (5) R-configuration High similarity (0.95) to parent compound; used in small-molecule drug synthesis
(R)-3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide 1858273-22-9 C₁₀H₁₉NO₅S 265.33 Boc (3), isopropyl (4) R-configuration White crystalline solid; predicted density: 1.224 g/cm³

Key Observations:

Substituent Effects :

  • The Cbz group (benzyloxycarbonyl) in the target compound provides steric bulk and UV activity, advantageous for protective group strategies. In contrast, Boc (tert-butoxycarbonyl) derivatives (e.g., 1313705-91-7) offer improved solubility and stability under acidic conditions .
  • Phenyl vs. Benzyl/Isopropyl : The phenyl group at position 4 enhances aromatic stacking interactions, whereas bulkier substituents like benzyl or isopropyl may alter reactivity in nucleophilic substitutions .

Stereochemical Impact :

  • Enantiomers (e.g., R vs. S configurations of 479687-25-7) exhibit identical physical properties but divergent biological or catalytic behaviors. For example, the R-enantiomer of the target compound is preferred in asymmetric synthesis due to its predictable stereochemical outcomes .

Physicochemical Properties :

  • Derivatives with lower molecular weights (e.g., 265.33 g/mol for 1173202-49-7) typically exhibit higher volatility and lower melting points .
  • The isopropyl-substituted compound (1858273-22-9) demonstrates a predicted density of 1.224 g/cm³, suggesting tighter molecular packing compared to phenyl analogs .

Synthetic Utility :

  • Boc-protected variants (e.g., 1313705-91-7) are cost-effective alternatives for large-scale synthesis, while Cbz derivatives remain critical for orthogonal protection in peptide chemistry .

Biological Activity

(R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions to yield the target compound with high enantioselectivity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound. For example, one study reported a yield of 76% with an enantiomeric excess (ee) of 99% for related oxathiazolidine derivatives .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of oxathiazolidines have shown promising results against Escherichia coli and Staphylococcus aureus, suggesting that modifications in the structure can enhance their efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown that it can inhibit the growth of fungi such as Candida albicans, which is critical in treating opportunistic infections in immunocompromised patients .

The proposed mechanism of action for this compound involves interference with microbial cell wall synthesis and disruption of cellular processes. The presence of sulfur in its structure is believed to play a crucial role in its bioactivity by forming reactive intermediates that can interact with microbial enzymes .

Case Studies

Several case studies have been documented regarding the biological activity of oxathiazolidines:

  • Case Study on Antibacterial Efficacy : A study evaluated a series of oxathiazolidines including (R)-3-Cbz-4-phenyl derivatives against Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial load at concentrations as low as 10 µg/mL .
  • Case Study on Antifungal Properties : Another research explored the antifungal effects against Candida spp., revealing that certain modifications led to increased potency compared to standard antifungal agents .

Data Tables

Biological ActivityTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialEscherichia coli15 µg/mL
AntibacterialStaphylococcus aureus20 µg/mL
AntifungalCandida albicans25 µg/mL

Q & A

Q. What are the established synthetic routes for (R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide?

The compound is typically synthesized via cyclization reactions involving amino alcohols with bulky or electron-withdrawing groups. A common method involves treating amino alcohols with thionyl chloride (SOCl₂) in nonpolar solvents (e.g., dichloromethane) in the presence of tertiary amines like triethylamine. This reaction forms the oxathiazolidine dioxide core, with the Cbz (carbobenzyloxy) and phenyl groups introduced via precursor functionalization . For example, analogous syntheses of Boc-protected oxathiazolidine derivatives highlight the importance of controlling solvent polarity and reaction temperature to avoid side products like sulfonic acid derivatives .

Key Methodological Considerations:

  • Reagent stoichiometry : Excess SOCl₂ may lead to over-sulfonation.
  • Solvent selection : Nonpolar solvents minimize side reactions.
  • Workup : Quenching with ice water followed by extraction with ethyl acetate.

Q. Table 1: Representative Synthetic Conditions

PrecursorReagents/ConditionsYield (%)Reference
(R)-Cbz-protected amino alcoholSOCl₂, CH₂Cl₂, 0°C → RT, 12h65–75

Q. How should researchers handle and store this compound to ensure stability?

The compound is air- and moisture-sensitive due to the sulfonyl groups and chiral center. Storage recommendations include:

  • Temperature : –20°C in a desiccator under inert gas (argon/nitrogen) .
  • Handling : Use anhydrous solvents and glove boxes for weighing.
  • Characterization : Immediate analysis via ¹H/¹³C NMR and mass spectrometry (MS) post-synthesis to confirm integrity .

Advanced Research Questions

Q. How can contradictory results in the synthesis of oxathiazolidine derivatives be resolved?

Discrepancies often arise from unintended SO₂ incorporation or stereochemical inversion. For example, reactions with thionyl chloride may yield sulfonic acid byproducts instead of the desired oxathiazolidine dioxide. To resolve this:

  • Analytical triage : Use elemental analysis and high-resolution MS to confirm molecular formulas .
  • Mechanistic studies : Probe reaction intermediates via in situ IR or NMR to identify steps where SO₂ is incorporated .
  • Comparative experiments : Test alternative reagents (e.g., sulfuryl chloride) to bypass side reactions .

Case Study :
In a 2004 study, Gupta et al. observed SO₂ adducts in analogous cyclizations. Adjusting the amine base (e.g., using DIPEA instead of triethylamine) reduced side-product formation by 40% .

Q. What strategies optimize the stereoselective synthesis of the (R)-configured oxathiazolidine dioxide?

Stereocontrol is critical for bioactivity studies. Key approaches include:

  • Chiral auxiliaries : Use (R)-configured amino alcohol precursors with Cbz protection to direct ring closure .
  • Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can enhance enantiomeric excess (ee) to >90% .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) for separating diastereomers post-synthesis .

Q. Table 2: Stereoselectivity in Synthesis

Methodee (%)ConditionsReference
Chiral auxiliary85–90–20°C, 24h
Lewis acid catalysis92RT, 6h, 5 mol% catalyst

Q. How do structural modifications (e.g., Cbz vs. Boc protection) impact the compound’s reactivity?

The protecting group influences both stability and downstream reactivity. For example:

  • Cbz group : Enhances solubility in polar aprotic solvents (e.g., DMF) but requires hydrogenolysis for deprotection.
  • Boc group : Offers better acid-lability for deprotection under mild conditions (e.g., TFA/DCM) but may reduce ring-strain-driven reactivity .

Q. Comparative Data :

  • Deprotection yield : Cbz (70–80% via H₂/Pd-C) vs. Boc (95% via TFA) .
  • Thermal stability : Boc derivatives decompose at 150°C vs. Cbz at 180°C .

Q. What analytical techniques are most reliable for characterizing oxathiazolidine dioxide derivatives?

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for chair conformations).
  • MS : High-resolution ESI-MS to distinguish between isobaric sulfonic acid byproducts .
  • X-ray crystallography : Resolves absolute configuration disputes, especially for enantiomeric pairs .

Example : A 2022 study resolved conflicting stereochemical assignments for a related oxathiazolidine derivative using single-crystal XRD, confirming the (R)-configuration .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Variations in melting points (e.g., 139–140°C vs. 145°C) often stem from polymorphic forms or impurities. Solutions include:

  • Recrystallization : Use solvent mixtures (e.g., EtOAc/hexane) to isolate pure polymorphs.
  • DSC analysis : Differential scanning calorimetry to identify phase transitions .

Q. What is the role of oxathiazolidine dioxides as intermediates in drug discovery?

These compounds serve as precursors for β-amino alcohols and chiral auxiliaries. For example:

  • Antibacterial agents : Derivatives like 2,1-benzothiazine 2,2-dioxides show activity against Gram-positive bacteria .
  • Electrolyte additives : Analogous sulfone derivatives enhance lithium-ion battery performance by stabilizing SEI layers .

Q. Data Contradiction Analysis Table

IssueConflicting ReportsResolution StrategyReference
SO₂ incorporationDesired product vs. sulfonic acid byproductAdjust base (DIPEA > Et₃N)
Stereochemical outcome(R) vs. (S) configurationX-ray crystallography

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